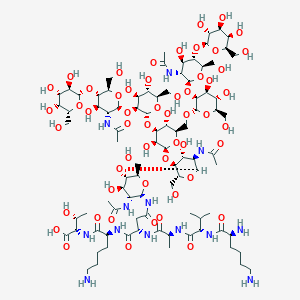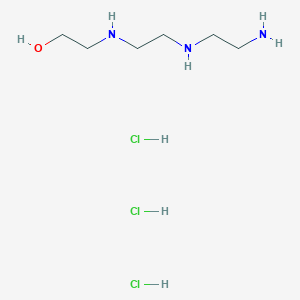![molecular formula C9H5F3N2O2 B1384826 6-(三氟甲基)咪唑并[1,2-a]吡啶-2-羧酸 CAS No. 1018828-69-7](/img/structure/B1384826.png)
6-(三氟甲基)咪唑并[1,2-a]吡啶-2-羧酸
描述
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring system
科学研究应用
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Imidazo[1,2-a]pyridine derivatives have been explored for their potential in the development of covalent inhibitors .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can be utilized as a core backbone for the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition and prolonged pharmacological effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with the development of novel kras g12c inhibitors , which play a crucial role in the RAS/MAPK pathway, a key signaling pathway involved in cell proliferation and survival .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been associated with significant reduction of bacterial load in an acute tb mouse model , indicating potential antimicrobial effects.
Action Environment
It’s known that factors such as temperature, ph, and presence of other substances can affect the stability and efficacy of chemical compounds .
生化分析
Biochemical Properties
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) more effectively than cyclooxygenase-1 (COX-1), indicating its potential as an anti-inflammatory agent . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of various tumor cell lines, demonstrating submicromolar inhibitory activity . This suggests its potential utility in cancer therapy.
Molecular Mechanism
At the molecular level, 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as COX-2, by binding to their active sites and preventing their normal function . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid over time have been studied in laboratory settings. It has been found to maintain its stability under ambient conditions, making it suitable for long-term studies . Its effects on cellular function may vary over time, with some studies indicating potential long-term impacts on cellular processes.
Dosage Effects in Animal Models
In animal models, the effects of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid vary with dosage. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound .
Transport and Distribution
The transport and distribution of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with trifluoroacetic anhydride, followed by cyclization with formic acid. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
化学反应分析
Types of Reactions
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, formic acid, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
相似化合物的比较
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine: Similar in structure but with a chlorine atom instead of a trifluoromethyl group.
6-Bromoimidazo[1,2-a]pyridine: Contains a bromine atom, offering different reactivity and properties.
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine: Another trifluoromethylated compound with a different ring system.
Uniqueness
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications .
属性
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-7-13-6(8(15)16)4-14(7)3-5/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASXDWUVBQTSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650747 | |
| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018828-69-7 | |
| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,8-Bis[4-chloro-5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384744.png)












